

# Creatine-(methyl-d3) Monohydrate: A Technical Guide for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Creatine-(methyl-d3) monohydrate

Cat. No.: B1611754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Creatine-(methyl-d3) monohydrate**, an isotopically labeled form of creatine, has emerged as an important tool in biomedical research. Its primary application lies in its use as a stable isotope tracer for the accurate determination of total body creatine pool size and, by extension, the estimation of skeletal muscle mass. This technique, known as the D3-creatine dilution method, offers a minimally invasive and practical alternative to traditional methods like magnetic resonance imaging (MRI) and dual-energy X-ray absorptiometry (DXA).<sup>[1][2][3][4][5][6]</sup> This guide provides an in-depth overview of the research applications of **Creatine-(methyl-d3) monohydrate**, with a focus on experimental protocols and data interpretation.

## Core Applications in Research

The unique properties of **Creatine-(methyl-d3) monohydrate** make it suitable for a range of research applications, primarily centered around its use as a metabolic tracer and an internal standard.

## Estimation of Skeletal Muscle Mass

The cornerstone of **Creatine-(methyl-d3) monohydrate**'s utility in research is the D3-creatine dilution method.<sup>[1][7][8][9]</sup> This method is founded on the principle that approximately 98% of the body's creatine is located in skeletal muscle.<sup>[4][10]</sup> By introducing a known amount of

deuterated creatine and measuring its dilution in the body's creatine pool, researchers can accurately calculate the total creatine pool size, which strongly correlates with skeletal muscle mass.[1][8]

The process involves administering a single oral dose of **Creatine-(methyl-d3) monohydrate** to a subject.[1][6] The deuterated creatine is absorbed and distributed throughout the body, mixing with the endogenous creatine pool.[10] Over time, creatine is irreversibly converted to creatinine at a relatively constant rate and excreted in the urine.[10] By measuring the enrichment of D3-creatinine in a urine sample, the total creatine pool size and subsequently muscle mass can be calculated.[1][8] This method has been validated in both preclinical models and human subjects.[1][8]

## Pharmacokinetic and Metabolic Studies

**Creatine-(methyl-d3) monohydrate** serves as an excellent tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of creatine.[10] Following oral administration, the deuterated form can be tracked in plasma and urine to determine key pharmacokinetic parameters such as absorption rate, peak plasma concentration, and half-life.[1] These studies have shown that D3-creatine is rapidly absorbed, with detectable plasma levels as early as 15 minutes post-dose and peak concentrations reached within 2.5 to 3 hours.[1]

## Internal Standard for Mass Spectrometry

In analytical chemistry, particularly in quantitative mass spectrometry, **Creatine-(methyl-d3) monohydrate** is utilized as an internal standard.[10] Due to its structural similarity to endogenous creatine and a known mass shift of +3 Da from the deuterium labeling, it allows for precise and accurate quantification of unlabeled creatine in biological samples.[10]

## Quantitative Data Summary

The following tables summarize key quantitative data from research studies utilizing **Creatine-(methyl-d3) monohydrate**.

Table 1: Physicochemical Properties of **Creatine-(methyl-d3) Monohydrate**

Property	Value	Reference
CAS Number	284664-86-4	<a href="#">[11]</a>
Molecular Formula	C4D3H6N3O2·H2O	<a href="#">[11]</a>
Molecular Weight	152.17 g/mol	<a href="#">[11]</a>
Isotopic Purity	≥98 atom % D	

Table 2: Pharmacokinetic Parameters of D3-Creatine in Humans (30 mg Oral Dose)

Parameter	Value (Mean ± SD)	Reference
Time to Peak Plasma Concentration (Tmax)	2.5 - 3.0 hours	<a href="#">[1]</a>
Time to Isotopic Steady-State (Urine)	30.7 ± 11.2 hours	<a href="#">[1]</a> <a href="#">[6]</a>
Plasma Clearance	~80% within 24 hours	<a href="#">[1]</a>
Urinary Spillage (Median)	3.5% (males), 25.6% (females)	<a href="#">[12]</a>

Table 3: Recommended Tracer Doses for Muscle Mass Estimation

Subject	Recommended Oral Dose	Reference
Rats	<1 mg/rat	<a href="#">[8]</a>
Healthy Adult Humans	30 mg	<a href="#">[1]</a> <a href="#">[6]</a>
Older Adults	30 mg	<a href="#">[3]</a>
Patients with Hip Fracture	30 mg	<a href="#">[2]</a>

## Experimental Protocols

### D3-Creatine Dilution Method for Skeletal Muscle Mass Estimation in Humans

This protocol is a generalized representation based on published studies.[\[1\]](#)[\[3\]](#)[\[6\]](#)

#### 1. Subject Preparation:

- Subjects should fast overnight prior to the administration of the D3-creatine dose.[\[3\]](#)

#### 2. D3-Creatine Administration:

- A single oral dose of 30 mg of **Creatine-(methyl-d3) monohydrate** is administered.[\[1\]](#)[\[3\]](#)[\[6\]](#)

#### 3. Sample Collection:

- Plasma: Serial blood samples can be collected to determine the pharmacokinetics of D3-creatine. A typical schedule includes samples at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[\[1\]](#)
- Urine: All urine is collected for 5 consecutive days following the tracer dose.[\[1\]](#)[\[6\]](#) Spot urine samples can also be utilized, particularly fasting morning voids on subsequent days.[\[3\]](#)

#### 4. Sample Analysis:

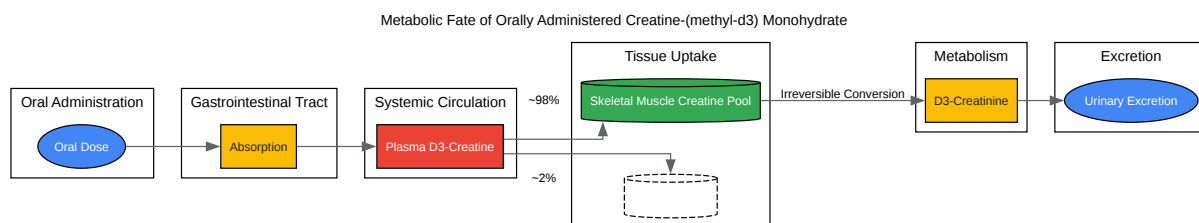
- Concentrations of deuterated and unlabeled creatine and creatinine in plasma and urine are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[1\]](#)[\[13\]](#)

#### 5. Data Analysis:

- The enrichment of D3-creatinine in the urine is used to calculate the total body creatine pool size.
- Skeletal muscle mass is then estimated from the creatine pool size, assuming a concentration of 4.3 g of creatine per kg of skeletal muscle.[\[14\]](#)

## Visualizations

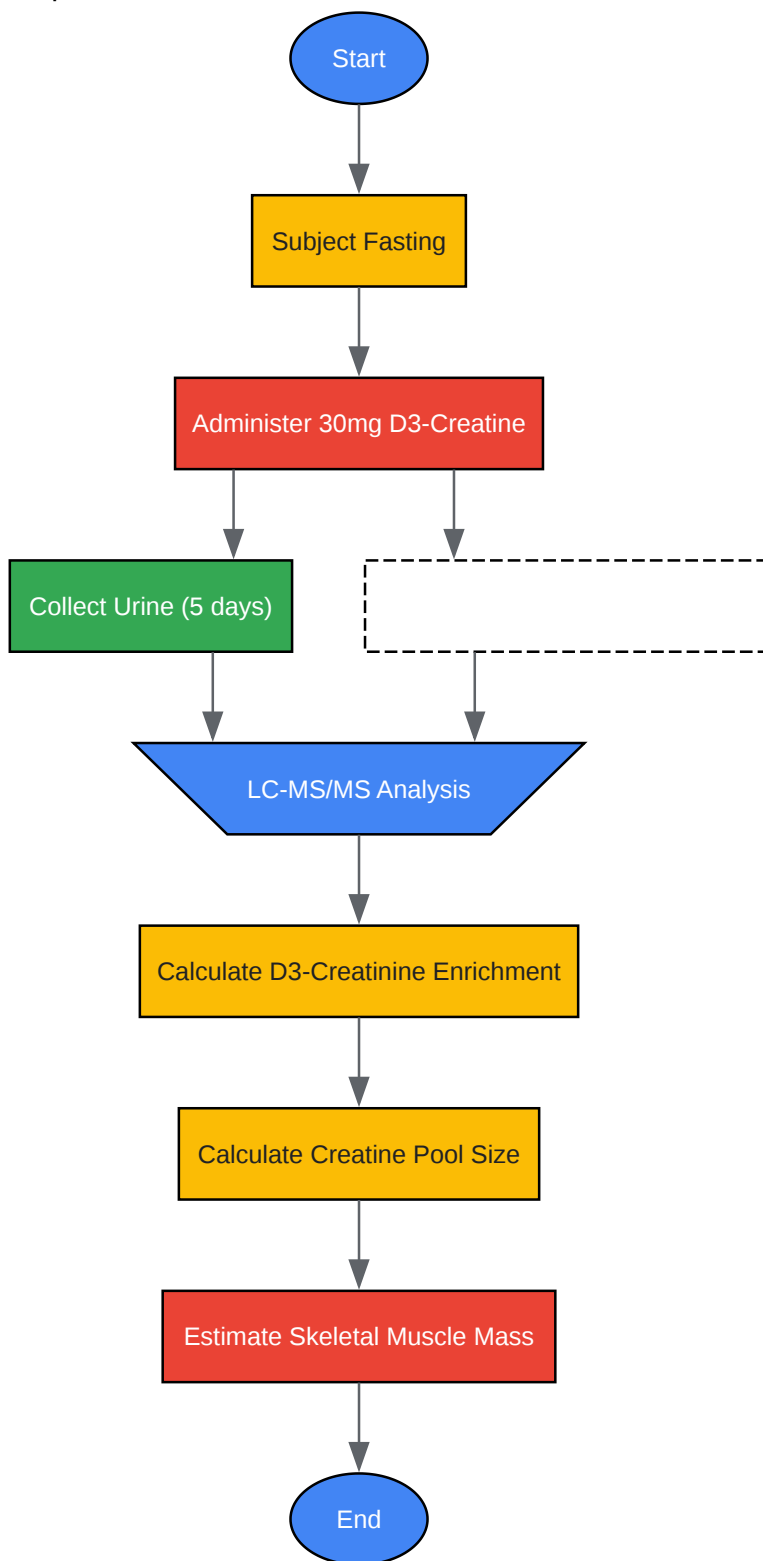
## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **Creatine-(methyl-d3) monohydrate**.

## Experimental Workflow for D3-Creatine Dilution Method



[Click to download full resolution via product page](#)

Caption: Workflow for muscle mass estimation using D3-creatine.

## Conclusion

**Creatine-(methyl-d3) monohydrate** is a powerful and versatile tool for researchers in various fields, including physiology, metabolism, and clinical research. The D3-creatine dilution method provides a reliable and minimally invasive means of assessing skeletal muscle mass, which is crucial for studying conditions such as sarcopenia, cachexia, and muscular dystrophies.[8] Its application as a pharmacokinetic tracer and an internal standard further enhances its value in drug development and metabolic research. This guide provides a foundational understanding of its applications and methodologies to aid in the design and execution of future research endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Creatine ( methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D3-Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D3-creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-D3) dilution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Creatine-(methyl-d3) monohydrate | 284664-86-4 | Benchchem [benchchem.com]

- 11. scbt.com [scbt.com]
- 12. Creatine (methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skeletal muscle mass can be estimated by creatine (methyl-d3) dilution and is correlated with fat-free mass in active young males - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Creatine-(methyl-d3) Monohydrate: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611754#what-is-creatine-methyl-d3-monohydrate-used-for-in-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)